molecular formula C8H11F3N4O B1480326 6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 2097968-89-1

6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No. B1480326
CAS RN: 2097968-89-1
M. Wt: 236.19 g/mol
InChI Key: VBMFZRPLAWGDSU-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (6-AE-TFP) is a novel small molecule that has recently been developed for use in scientific research. It has a wide range of applications, including use in biochemistry, pharmacology, and drug discovery. 6-AE-TFP has several unique properties that make it an attractive option for researchers, including its low toxicity and stability in a variety of environments.

Scientific Research Applications

Chemical Analysis of Heterocyclic Aromatic Amines

Heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are known carcinogens found in cooked meats. The study by Teunissen et al. (2010) provides an extensive review of the analytical methods developed for the detection of PhIP and its metabolites in food products and biological samples. This research underscores the importance of sensitive and selective analytical techniques, particularly liquid chromatography coupled with mass spectrometry, for the quantitative analysis of HAAs and their metabolites in various matrices (Teunissen et al., 2010).

Pyrimidine Derivatives and Anti-inflammatory Activities

Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anti-inflammatory properties. The review by Rashid et al. (2021) summarizes recent developments in the synthesis of pyrimidine derivatives and their structure-activity relationships (SARs), highlighting their potential as anti-inflammatory agents. This suggests that compounds similar to 6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine could have significant therapeutic applications due to their pyrimidine core (Rashid et al., 2021).

Pyrimidines in Pharmacology

Pyrimidine derivatives are prominent in pharmacology due to their wide range of biological activities. A systematic analysis by Chiriapkin (2022) discusses the pharmacological applications of pyrimidine derivatives, including antiviral, antimicrobial, antitumor, and anabolic activities. This indicates the versatility of pyrimidine compounds in drug development and their potential for creating new treatments (Chiriapkin, 2022).

Advanced Oxidation Processes for Nitrogen-containing Compounds

The review by Bhat and Gogate (2021) focuses on the degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs). This research is relevant for environmental applications, particularly in the treatment of pollutants with chemical structures similar to the compound . It highlights the efficacy of AOPs in degrading recalcitrant nitrogen-containing compounds in water, suggesting potential environmental remediation applications (Bhat & Gogate, 2021).

Sorbents for PFAS Removal

Ateia et al. (2019) review the application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. This highlights the potential environmental application of compounds with amine functionalities in addressing water contamination issues. The study emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the effective removal of PFAS (Ateia et al., 2019).

properties

IUPAC Name

6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c9-8(10,11)4-13-6-3-7(15-5-14-6)16-2-1-12/h3,5H,1-2,4,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMFZRPLAWGDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1OCCN)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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